Nav1.1 Potency Advantage Over the Closest Structural Analog
The target compound exhibits an EC50 of 7.90 nM for modulation of human Nav1.1 expressed in Xenopus oocytes [1]. In contrast, the structurally related analog BDBM50582057 (CHEMBL5077579), which shares the same 1,2,5‑thiadiazole‑piperidine‑benzamide scaffold, shows an EC50 of 92 nM under identical assay conditions [2]. This represents an 11.6‑fold improvement in potency.
| Evidence Dimension | Potency at human Nav1.1 (EC50) |
|---|---|
| Target Compound Data | 7.90 nM |
| Comparator Or Baseline | BDBM50582057 (CHEMBL5077579): 92 nM |
| Quantified Difference | 11.6-fold lower EC50 (more potent) |
| Conditions | Human Nav1.1 expressed in Xenopus laevis oocytes; two‑electrode voltage clamp; sodium current measured 1‑4 days post‑injection [1][2]. |
Why This Matters
For researchers requiring maximal Nav1.1 engagement at low compound concentrations, this 11.6‑fold potency gain reduces material consumption and minimizes solvent‑related artifacts in cellular assays.
- [1] BindingDB BDBM50582059 (CHEMBL5082582) – Human Nav1.1 EC50 = 7.90 nM. Entry DOI:10.7270/Q29K4G3X. View Source
- [2] BindingDB BDBM50582057 (CHEMBL5077579) – Human Nav1.1 EC50 = 92 nM. Same oocyte platform. View Source
